molecular formula C6H15Cl2FN2 B8249283 (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride

(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride

Cat. No.: B8249283
M. Wt: 205.10 g/mol
InChI Key: HPGKUKNSIJKZDA-BNTLRKBRSA-N
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Description

(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with biological systems.

Preparation Methods

The synthesis of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves several steps. One common method includes the asymmetric synthesis of the piperidine ring, followed by the introduction of the fluorine atom. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry is achieved. Industrial production methods focus on optimizing yield and purity while minimizing the formation of impurities .

Chemical Reactions Analysis

(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions, using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and selectivity. The pathways involved can vary depending on the specific application, but they often include modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical behavior and interactions with biological systems.

Properties

IUPAC Name

(3R,4R)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGKUKNSIJKZDA-BNTLRKBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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